1,2,4,5-Benzenetetrathiol

Description

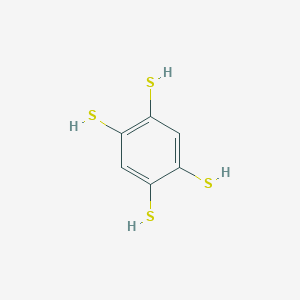

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzene-1,2,4,5-tetrathiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPDTCNNKWOGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S)S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507945 | |

| Record name | Benzene-1,2,4,5-tetrathiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20133-21-5 | |

| Record name | 1,2,4,5-Benzenetetrathiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20133-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,4,5-tetrathiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20133-21-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,2,4,5 Benzenetetrathiol

Established Synthetic Routes and Reaction Conditions

The primary synthetic pathways to 1,2,4,5-benzenetetrathiol rely on nucleophilic aromatic substitution (SNAr) on polyhalogenated benzene (B151609) rings or the reductive cleavage of corresponding tetrathioethers.

Nucleophilic Substitution of Halogenated Benzenes

Nucleophilic aromatic substitution is a prevalent strategy for introducing thiol functionalities onto an aromatic ring. wikipedia.org This approach is effective when the benzene ring is activated by electron-withdrawing groups, such as halogens, which facilitate the attack by a nucleophile. wikipedia.orgpressbooks.pub The choice of the halogenated precursor, either fluorinated or chlorinated benzenes, influences the reaction conditions.

A common synthetic route involves the reaction of 1,2,4,5-tetrafluorobenzene (B1209435) with thiolating agents. The high electronegativity of the fluorine atoms activates the benzene ring for nucleophilic attack. mit.edu The reaction involves the displacement of the four fluorine atoms by thiol groups, a process that can be controlled by the choice of reagent and reaction conditions. researchgate.net For instance, reacting 1,2,4,5-tetrafluorobenzene with an alkali metal methylmercaptide in a suitable solvent such as N,N'-dimethylimidazolidinone (DMI) or hexamethylphosphoramide (B148902) (HMPA) can yield the corresponding 1,2,4,5-tetrakis(methylthio)benzene. google.com This intermediate is then reduced to the final tetrathiol product. google.com

Table 1: Synthesis via 1,2,4,5-Tetrafluorobenzene

| Precursor | Reagent | Solvent | Intermediate Product | Subsequent Step |

| 1,2,4,5-Tetrafluorobenzene | Alkali metal methylmercaptide | DMI or HMPA | 1,2,4,5-Tetrakis(methylthio)benzene | Reduction to this compound |

An alternative nucleophilic substitution route utilizes 1,2,4,5-tetrachlorobenzene (B31791) as the starting material. google.com While chlorine is a less potent activating group than fluorine for SNAr reactions, this precursor is often more accessible. The synthesis involves reacting 1,2,4,5-tetrachlorobenzene with a thiolate, such as sodium isopropyl thiolate, in a polar aprotic solvent like dimethylacetamide (DMA) or hexamethylphosphoramide (HMPA). arkat-usa.orgacs.org This reaction produces the corresponding 1,2,4,5-tetrakis(isopropylthio)benzene (B1607424) intermediate. google.com

In a described procedure, 1,2,4,5-tetrachlorobenzene is treated with lithium isopropylmercaptide. google.com The mercaptide is prepared in situ by reacting isopropyl mercaptan with n-butyllithium. The subsequent reaction with tetrachlorobenzene is heated to facilitate the substitution, yielding the tetra(isopropylthioether). google.com

Table 2: Synthesis via 1,2,4,5-Tetrachlorobenzene

| Precursor | Reagent | Solvent | Conditions | Intermediate Product |

| 1,2,4,5-Tetrachlorobenzene | Sodium isopropyl thiolate | DMA | 100 °C, 20 h | 1,2,4,5-Tetrakis(isopropylthio)benzene |

| 1,2,4,5-Tetrachlorobenzene | Lithium isopropylmercaptide | Not specified | Heat to 100 °C | 1,2,4,5-Tetrakis(isopropylthio)benzene |

Reaction of 1,2,4,5-Tetrafluorobenzene with Thiol Reagents

Reductive Cleavage Strategies

Due to the air-sensitivity of this compound, it is often synthesized and stored in a protected thioether form. researchgate.netnih.gov The final tetrathiol is then generated as needed via reductive cleavage of the carbon-sulfur bonds of the thioether groups.

The tetra(isopropylthioether) of benzene, synthesized from 1,2,4,5-tetrachlorobenzene, serves as a stable precursor to the desired tetrathiol. google.comarkat-usa.org The cleavage of the isopropyl groups is typically achieved using a strong reducing agent, such as sodium metal, in a suitable solvent. researchgate.net Various solvents have been reported for this transformation, including hexamethylphosphoramide (HMPA), dimethylacetamide (DMAc), and pyridine. researchgate.net The choice of solvent can influence the reaction efficiency and product purity, though inconsistent results have been noted with some of these procedures, potentially due to the air-sensitivity of the product. researchgate.net

Table 3: Reductive Cleavage of 1,2,4,5-Tetrakis(isopropylthio)benzene

| Precursor | Reducing Agent | Solvent | Product |

| 1,2,4,5-Tetrakis(isopropylthio)benzene | Sodium (Na) | HMPA | This compound |

| 1,2,4,5-Tetrakis(isopropylthio)benzene | Sodium (Na) | DMAc | This compound |

| 1,2,4,5-Tetrakis(isopropylthio)benzene | Sodium (Na) | Pyridine | This compound |

Similar to the isopropyl derivative, 1,2,4,5-tetrakis(ethylthio)benzene can also be used as a precursor. A reported method for the reductive cleavage of this compound involves the use of lithium metal in n-propylamine. researchgate.net This system provides an alternative to the sodium-based reductions, potentially offering different selectivity or milder reaction conditions.

Table 4: Reductive Cleavage of 1,2,4,5-Tetrakis(ethylthio)benzene

| Precursor | Reducing Agent | Solvent | Product |

| 1,2,4,5-Tetrakis(ethylthio)benzene | Lithium (Li) | n-Propylamine | This compound |

Reductive Cleavage of Tetra(methylthioether)

One established method for synthesizing this compound involves the reductive cleavage of a corresponding tetra(alkylthioether) precursor. Specifically, the use of 1,2,4,5-tetrakis(methylthio)benzene as a starting material has been reported. researchgate.net This process typically employs a strong reducing agent, such as sodium metal in liquid ammonia (B1221849), to break the sulfur-methyl bonds, yielding the tetrathiolate salt. researchgate.net Subsequent acidification then protonates the thiolate groups to form the final this compound.

Other variations of this reductive cleavage strategy have also been explored, utilizing different thioether precursors and reducing systems. For instance, procedures involving the reductive cleavage of tetra(isopropylthioether) with sodium in hexamethylphosphoramide (HMPA) or dimethylacetamide (DMAc), and the cleavage of tetra(ethylthioether) with lithium in n-propylamine have been documented. researchgate.net However, inconsistent results have been reported with some of these methods, which may be attributed to the air-sensitivity of the intermediate and final products. researchgate.net

Alternative Approaches Avoiding Toxic Reagents

Concerns over the use of hazardous materials, such as the highly toxic phosgene (B1210022), have prompted the development of alternative synthetic routes. nih.govacs.org These methods prioritize safety and efficiency while still providing access to the desired tetrathiol or its protected derivatives.

A notable alternative pathway commences with 2,5-dihydroxy-1,4-benzoquinone. This approach involves a substitution reaction followed by reductive acetylation. This method circumvents the need for toxic reagents like phosgene and avoids the direct isolation of the highly air-sensitive this compound, instead producing a more stable, protected tetra(thioacetate) derivative. nih.govacs.orgresearchgate.net This protected form can be deprotected in a subsequent step to yield the tetrathiol when needed for further reactions.

Challenges and Considerations in this compound Synthesis

The synthesis of this compound is not without its challenges. The high reactivity of the thiol groups necessitates precise control over the reaction environment and often requires specialized techniques to ensure the purity of the final product.

Control of Reaction Conditions (e.g., Temperature, Inert Atmosphere)

The thiol groups in this compound are highly susceptible to oxidation, which can lead to the formation of disulfide-linked polymers and other impurities. To mitigate this, it is crucial to maintain an inert atmosphere, typically using nitrogen or argon gas, throughout the synthesis and purification processes.

Temperature control is another critical factor. For certain intermediates, storage at low temperatures (e.g., 0°C–6°C) is necessary to prevent degradation. The reaction temperature for each synthetic step must be carefully optimized to ensure the desired reaction proceeds efficiently while minimizing side reactions.

Strategies for Purity Enhancement

Obtaining high-purity this compound is essential for its application in areas like the synthesis of well-defined metal-organic frameworks and coordination polymers. Various purification strategies are employed to remove byproducts and unreacted starting materials.

Column chromatography is a powerful and widely used technique for the purification of organic compounds, including derivatives of this compound. rsc.org This method separates compounds based on their differential adsorption onto a stationary phase (such as silica (B1680970) gel or alumina) as a mobile phase (a solvent or mixture of solvents) passes through the column. rsc.orgcup.edu.cn By carefully selecting the stationary and mobile phases, it is possible to isolate the desired compound from impurities. cup.edu.cn The purity of the collected fractions is often monitored using techniques like thin-layer chromatography (TLC) before the solvent is removed. rsc.org For more demanding separations, High-Performance Liquid Chromatography (HPLC) may be employed to achieve higher resolution and purity. cup.edu.cn

The synthesis of this compound, a highly reactive benzene derivative with four thiol groups, involves several established routes, often starting from substituted benzene precursors. The choice of synthetic pathway typically depends on the availability of starting materials, desired scale, and the need to handle the air-sensitive final product. acs.orgnih.gov

Common precursors for the synthesis of this compound include halogenated benzenes and compounds with protected thiol groups. One prevalent strategy involves the nucleophilic substitution of halogen atoms on a benzene ring with a sulfur-containing nucleophile. For instance, 1,2,4,5-tetrafluorobenzene or 1,2,4,5-tetrachlorobenzene can serve as starting materials. d-nb.info The reaction of 1,2,4,5-tetrachlorobenzene with sodium tert-butylthiolate yields 1,2,4,5-tetrakis(tert-butylsulfanyl)benzene, a protected intermediate. d-nb.info

Another major approach is the reductive cleavage of thioether or dithioketal protecting groups from a suitable precursor. researchgate.net This method is advantageous as it often allows for the in situ generation and use of the highly reactive this compound, thereby avoiding the challenges associated with isolating the air-sensitive compound. acs.orgnih.govd-nb.info For example, 1,2,4,5-tetrakis(ethylthio)benzene can be reduced using strong reducing agents like lithium in n-propylamine to afford the target tetrathiol in high yield. tandfonline.com Various combinations of alkali metals (such as sodium or lithium) and solvents (like liquid ammonia, hexamethylphosphoramide (HMPA), or dimethylacetamide (DMAc)) have been successfully employed for this reductive cleavage. researchgate.net

An alternative route begins with 2,5-dihydroxy-1,4-benzoquinone, which undergoes substitution and reductive acetylation to yield an intermediate that can be converted to the tetrathiol. This pathway is notable for avoiding the use of more hazardous reagents.

The following table summarizes various synthetic methodologies for this compound.

Table 1: Synthetic Routes to this compound

| Precursor | Reagents/Conditions | Key Features |

|---|---|---|

| 1,2,4,5-Tetrakis(ethylthio)benzene | Lithium (Li) in n-propylamine | High-yield synthesis via reductive cleavage. tandfonline.com |

| 1,2,4,5-Tetrakis(isopropylthioether) | Sodium (Na) in HMPA or DMAc | Reductive cleavage of a protected tetrathiol. researchgate.net |

| 1,2,4,5-Tetrakis(methylthioether) | Sodium (Na) in liquid ammonia (NH₃) | Reductive cleavage method. researchgate.net |

2 Recrystallization Methods

Recrystallization is a fundamental technique for the purification of solid organic compounds. praxilabs.com The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. tcu.edu An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution, followed by slow cooling to allow the formation of pure crystals of the target compound, while impurities remain dissolved in the solvent (mother liquor). mnstate.edu

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. tcu.edu An ideal solvent should exhibit the following properties:

It should dissolve the compound sparingly or not at all at low temperatures but dissolve it completely at its boiling point. tcu.edu

It should not react chemically with the compound being purified.

It should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off from the hot solution). tcu.edu

It should have a boiling point lower than the melting point of the compound to prevent the substance from "oiling out" instead of crystallizing. tcu.edu

Given the air-sensitive nature of this compound, any recrystallization procedure must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups. While specific recrystallization solvents for this compound are not extensively detailed in the literature, general principles and common solvents used for analogous aromatic compounds can be applied. nih.gov A trial-and-error approach is often necessary to find the optimal solvent or solvent mixture. tcu.edu

Table 2: Common Solvents for Recrystallization of Organic Solids

| Solvent | Boiling Point (°C) | Key Properties |

|---|---|---|

| Ethanol | 78 | A polar protic solvent, often used in mixed solvent systems with water. tcu.edu |

| Methanol | 65 | A polar protic solvent with a lower boiling point than ethanol. tcu.edu |

| Acetone | 56 | A polar aprotic solvent with a low boiling point, useful for washing and drying. tcu.edu |

| Ethyl Acetate (B1210297) | 77 | A moderately polar solvent. tcu.edu |

| Tetrahydrofuran (THF) | 65 | A polar aprotic ether, a good solvent for many organic compounds. tcu.edunih.gov |

| Toluene | 110 | A nonpolar aromatic solvent, useful for less polar compounds. tcu.edu |

| Hexane | 69 | A nonpolar aliphatic solvent, often used to precipitate more polar compounds. tcu.edu |

| Water | 100 | A highly polar solvent, often used in combination with a miscible organic solvent like ethanol. praxilabs.com |

3 Purity Assessment Methodologies (e.g., HPLC, GC)

The purity of this compound is critical for its subsequent applications, and it is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Purity thresholds are often set at >97%.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. researchgate.net For purity assessment, a reversed-phase HPLC (RP-HPLC) method is commonly employed. In this mode, the stationary phase (column) is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Components that are more nonpolar will have a stronger affinity for the stationary phase and thus elute later. A detector, typically a UV-Vis detector, measures the absorbance of the eluting components at a specific wavelength. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. scirp.org The choice of solvent is crucial, and high-purity, HPLC-grade solvents are required to minimize baseline noise and ghost peaks. elementlabsolutions.com

Table 3: Common HPLC Solvents and their UV Cut-off Wavelengths

| Solvent | UV Cut-off (nm) | Grade |

|---|---|---|

| Acetonitrile | 190 | HPLC/Gradient elementlabsolutions.com |

| Water | N/A | HPLC/Purified elementlabsolutions.com |

| Methanol | 205 | HPLC/Gradient elementlabsolutions.com |

| Propan-2-ol | 205 | HPLC elementlabsolutions.com |

| Tetrahydrofuran (THF) | 212 | HPLC (stabilized) |

Gas Chromatography (GC)

Gas chromatography is another standard method for purity analysis, particularly for volatile or semi-volatile compounds that are thermally stable. omicsonline.org The sample is vaporized and injected into the head of a chromatographic column. Separation is achieved as the analyte is transported through the column by an inert carrier gas (mobile phase), such as helium or nitrogen. scioninstruments.com

The separation mechanism relies on the partitioning of components between the carrier gas and a stationary phase coated on the inside of the column. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. A Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis due to its high sensitivity and wide linear range. tajhizkala.ir The purity is calculated by comparing the area of the main peak to the total peak area. yzimgs.com

Table 4: Typical GC Parameters for Benzene Derivative Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) | Provides high-resolution separation of components. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. scioninstruments.com |

| Injector | Split/Splitless | Introduces a small, precise volume of the vaporized sample. |

| Injector Temp. | 250 - 300 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) | Optimizes separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | Detects and quantifies organic compounds. tajhizkala.ir |

| Detector Temp. | 250 - 320 °C | Prevents condensation of the separated components. |

Chemical Reactivity and Reaction Mechanisms of 1,2,4,5 Benzenetetrathiol

Thiol Group Reactivity in Organic Transformations

The thiol groups in 1,2,4,5-benzenetetrathiol are susceptible to a range of organic transformations, including oxidation, reduction, and nucleophilic substitution. The sulfur atoms' ability to exist in various oxidation states and their strong nucleophilicity are central to the compound's reactivity profile.

The thiol groups of this compound are readily oxidized to form disulfide bonds (-S-S-) or, under harsher conditions, sulfonic acids (-SO₃H). Oxidation can lead to the formation of intramolecular disulfide bonds or intermolecular bonds, resulting in oligomers and polymers. The specific product depends on the oxidizing agent used and the reaction conditions. evitachem.com For instance, mild oxidizing agents tend to produce disulfides, while stronger agents can lead to the more highly oxidized sulfonic acids.

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Typical Product(s) |

|---|---|

| Hydrogen Peroxide (H₂O₂) | Disulfides, Sulfonic Acids evitachem.com |

| Nitric Acid (HNO₃) | Sulfonic Acids |

Reduction reactions are typically employed to reverse the oxidation of this compound, converting disulfide linkages back into their constituent thiol groups. evitachem.com This reactivity is crucial for processes that require the regeneration of the active thiol form of the molecule. Common reducing agents are capable of cleaving the S-S bond to restore the original tetrathiol structure.

Table 2: Reduction of Oxidized this compound Derivatives

| Reducing Agent | Function |

|---|---|

| Sodium Borohydride (NaBH₄) | Reduces disulfides back to thiols evitachem.com |

The thiol groups of this compound are highly nucleophilic, enabling them to participate in various nucleophilic substitution reactions. In these reactions, the sulfur atom attacks an electrophilic center, displacing a leaving group. wikipedia.org While the thiol groups can react with a range of electrophiles, one of the most significant applications of their nucleophilicity is in nucleophilic aromatic substitution (SNAr), which is discussed in detail in the following section.

Reduction Reactions

Dynamic Covalent Chemistry Involving this compound

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for "error-checking" and the thermodynamic self-assembly of complex molecular architectures. nih.gov this compound is a powerful component in DCC due to its ability to engage in reversible reactions, leading to the formation of stable, extended structures. mit.edu

A cornerstone of this compound's use in DCC is its participation as a tetra-nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. mit.edu The SNAr mechanism is an addition-elimination process where a nucleophile attacks an electron-deficient aromatic ring, forming a stabilized intermediate (a Meisenheimer complex), followed by the displacement of a leaving group, typically a halide. wikipedia.org

Research has demonstrated that SNAr reactions involving ortho-aryldithiols can be dynamic and self-correcting. mit.eduresearchgate.net When this compound reacts with electron-deficient electrophiles, such as perfluorinated arenes, the reaction proceeds under thermodynamic control. mit.eduresearchgate.net This reversibility allows the system to correct "mistakes" and converge on the most stable product, enabling the high-yield synthesis of elaborate network materials. mit.edu

The tetra-functionality of this compound makes it an ideal building block for creating multi-point junctions, which are essential for constructing robust and extended network structures. mit.eduresearchgate.net By reacting with complementary multi-electrophilic molecules, it can form two-dimensional and three-dimensional covalent organic frameworks (COFs), coordination polymers, and other porous materials. mit.edursc.orgrsc.org

These reactions have been used to create a variety of advanced materials:

Porous Polymer Networks: Reaction with electrophiles like hexafluorobenzene (B1203771) or octafluoronaphthalene (B166452) via SNAr chemistry yields ladder-type macrocycles and porous polymer networks with high Brunauer–Emmett–Teller (BET) surface areas (up to 813 m² g⁻¹). mit.eduresearchgate.net

Coordination Polymers: It serves as a ligand to bridge metal centers, forming coordination polymers. researchgate.net For example, reaction with nickel(II) ions produces a π-conjugated coordination polymer, while reaction with iron(II), nickel(II), or copper(II) yields semiconducting hybrid networks. rsc.orgrsc.org

Lead-Sulfur-Organic Networks: The reaction of this compound with lead(II) acetate (B1210297) in ethylenediamine (B42938) produces a semiconducting lead-sulfur-organic network solid, [Pb₂(S₂C₆H₂S₂)(en)]n. osti.govnih.gov

Covalent Organic Frameworks (COFs): It has been used as a linker to construct COFs with cobalt-phthalocyanine units for applications in electrocatalysis, specifically for the oxygen reduction reaction. rsc.org

Table 3: Network Structures Formed from this compound

| Reactant(s) | Resulting Structure/Material |

|---|---|

| Hexafluorobenzene, Octafluoronaphthalene | Porous polymer networks mit.eduresearchgate.net |

| Nickel(II) ions | π-conjugated coordination polymer rsc.org |

| Lead(II) acetate | Semiconducting lead-sulfur-organic network osti.govnih.gov |

Coordination Chemistry and Metal Complexation of 1,2,4,5 Benzenetetrathiol

1,2,4,5-Benzenetetrathiol as a Multidentate Ligand

This compound (BTT) is a versatile organosulfur compound that serves as a powerful multidentate ligand in coordination chemistry. Current time information in Bangalore, IN.cymitquimica.com Its structure, featuring four thiol (-SH) groups attached to a benzene (B151609) ring, allows it to bind to metal ions through multiple coordination sites, a property known as chelation. evitachem.com This multidentate nature is central to its ability to form stable and often complex structures with a variety of transition metals. cymitquimica.comevitachem.com

The arrangement of the four thiol groups on the benzene ring enables BTT to act as a bridging ligand, connecting multiple metal centers to form extended networks. This capability has made it a subject of significant interest in the creation of coordination polymers and metal-organic frameworks (MOFs). evitachem.comresearchgate.net The specific geometry of the thiol groups allows for the formation of both dinuclear and oligomeric complexes, where two or more metal ions are linked by the BTT ligand. researchgate.net

Chelation of Transition Metal Ions

The thiol groups of this compound readily deprotonate to form thiolate anions, which are excellent donors for transition metal ions. mdpi.com This chelation process is fundamental to its role in coordination chemistry. The ability of BTT to chelate a wide range of transition metals, including but not limited to nickel (Ni), cobalt (Co), iron (Fe), copper (Cu), and zinc (Zn), has been extensively documented. researchgate.netrsc.org

The interaction between BTT and transition metals has been explored for various applications. For instance, the resulting metal complexes have been investigated for their catalytic properties, particularly in reactions like the hydrogen evolution reaction (HER). researchgate.net In this context, the chelation of metals like nickel and cobalt within a BTT framework creates active sites for catalysis. researchgate.net

Formation of Stable Metal Complexes

The multidentate nature of this compound, combined with the strong affinity of its sulfur-based donor groups for transition metals, leads to the formation of highly stable metal complexes. cymitquimica.comchemrxiv.org This stability is a key characteristic that underpins their utility in materials science and catalysis. cymitquimica.com The formation of multiple chelate rings significantly enhances the thermodynamic stability of these complexes compared to their monodentate analogues, an effect well-established in coordination chemistry.

The stability of these complexes is evident in their ability to be isolated and characterized through various analytical techniques, including X-ray crystallography. researchgate.netmdpi.com These studies have confirmed the robust nature of the metal-sulfur coordination bonds and the structural integrity of the resulting complexes. The stability also extends to polymeric structures, where the BTT ligand bridges multiple metal centers, creating extended networks with significant thermal and chemical stability. chemrxiv.orgchemrxiv.org For example, nickel bis(dithiolene) coordination polymers derived from BTT are noted for their stability under atmospheric conditions. chemrxiv.org

The electronic properties of these stable complexes are also a significant area of research. The interaction between the metal d-orbitals and the ligand's π-system can lead to delocalized electronic structures, which are responsible for the interesting optical and electronic properties observed in these materials. researchgate.net Spectroelectrochemical studies have demonstrated the chemical reversibility of some BTT-based metal complexes upon oxidation and reduction, further highlighting their stability and potential for use in electrochemical applications. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

Dinuclear and Oligomeric Metal Complexes

This compound is particularly well-suited for the synthesis of dinuclear and oligomeric metal complexes due to the spacing and orientation of its four thiol groups. researchgate.net In these structures, the BTT ligand acts as a bridge, linking two or more metal centers. The synthesis of such complexes often involves carefully controlling the stoichiometry of the reactants. researchgate.net

Di- and trimetallic complexes of Group 10 metals (Nickel, Palladium, Platinum) have been successfully synthesized using BTT as a bridging ligand. researchgate.net For example, the dinuclear complex [(dcpe)Ni(S2C6H2S2)Ni(dcpe)], where dcpe is 1,2-bis(dicyclohexylphosphino)ethane, has been prepared and structurally characterized. researchgate.net The synthesis of trimetallic complexes can be more complex, sometimes requiring the use of selectively protected forms of the arenetetrathiolate ligand. researchgate.net

The structural characterization of these complexes by X-ray crystallography reveals the bridging nature of the BTT ligand and the coordination geometry around the metal centers. researchgate.net In addition to dinuclear complexes, oligomeric species, where several metal ions are linked in a chain-like fashion, have also been reported. researchgate.net The formation of these higher-order structures is a testament to the versatility of BTT as a building block in coordination chemistry.

| Complex Type | Metal(s) | Key Structural Feature | Reference(s) |

| Dinuclear | Ni, Pd, Pt | BTT acts as a bridging ligand between two metal centers. | researchgate.net |

| Oligomeric | Ni, Cu, Pd | Multiple metal ions are linked by tetrathio-oxalate ligands. | researchgate.net |

| Tetranuclear | Ni | A complex geometry with four nickel centers and six dithiolene ligands. | mdpi.com |

Monomeric and Polymeric Nickel Bis(dithiolene) Complexes

Nickel bis(dithiolene) complexes are a significant class of compounds known for their interesting electronic and structural properties. rsc.org this compound can be used to synthesize both monomeric and polymeric nickel bis(dithiolene) complexes.

In the formation of these complexes, the BTT ligand coordinates to nickel ions, often resulting in a square planar geometry around the nickel center. chemrxiv.org This geometry facilitates π-d hybridization between the ligand and the metal, leading to efficient electron delocalization. chemrxiv.org

Monomeric nickel bis(dithiolene) complexes can be synthesized, but the focus has often been on the creation of polymeric materials. researchgate.net These polymers are of interest due to their potential as semiconducting materials. chemrxiv.orgresearchgate.net A common synthetic route involves the reaction of a nickel(II) salt with this compound. rsc.org For instance, a liquid-liquid interfacial synthesis has been employed to produce thin films of a π-conjugated polymer featuring the nickel bis(dithiolene) motif. researchgate.netrsc.org

The synthesis of these polymers can sometimes lead to undesired byproducts, such as dimeric and trimeric species formed via disulfide bonds, which can limit the degree of polymerization and purity. chemrxiv.orgchemrxiv.org Therefore, understanding and optimizing the reaction conditions are crucial for obtaining high-quality materials. chemrxiv.orgchemrxiv.org

The structural characterization of these polymeric materials can be challenging due to their often amorphous or poorly crystalline nature. rsc.org However, techniques like scanning tunneling microscopy have been used to observe the ordered alignment of these polymer chains on substrates. researchgate.netrsc.org

| Complex Type | Synthesis Method | Key Property | Reference(s) |

| Polymeric Nickel Bis(dithiolene) | Liquid-liquid interfacial synthesis | π-conjugated polymer with ordered structure | researchgate.netrsc.org |

| Monomeric Nickel Bis(dithiolene) | Reaction of nickel salts with BTT | Precursors to polymeric materials | researchgate.net |

| Neutral Tetraalkoxy-substituted Nickel Bis(dithiolene) | Multigram-scale synthetic method | High molecular absorption in near-infrared | rsc.org |

Cobalt Dithiolene Polymer Systems

Similar to nickel, cobalt also forms dithiolene complexes and polymers with this compound. researchgate.net These cobalt-based systems have attracted attention for their catalytic activity, particularly for the hydrogen evolution reaction (HER). researchgate.net

The synthesis of cobalt dithiolene coordination polymers based on BTT has been reported. researchgate.net These one-dimensional polymers have been investigated for their ability to act as electrocatalysts. researchgate.net The immobilization of cobalt dithiolene units within an extended framework is an attractive strategy that combines the advantages of both homogeneous and heterogeneous catalysis. researchgate.net

Structural studies of these cobalt dithiolene polymers are essential for understanding the relationship between their structure and catalytic activity. While detailed crystal structures of the polymers can be difficult to obtain, their formation and properties can be investigated using various spectroscopic and electrochemical techniques. researchgate.net Research has shown that these cobalt-based dithiolene polymers can exhibit high electrical conductivity and stability. researchgate.net

Complexes with Lead, Silver, and Mercury

The tetra-thiol functionality of this compound (BTT) allows it to act as a versatile bridging ligand, forming coordination polymers with a range of metal ions, including lead (Pb), silver (Ag), and mercury (Hg). Research into these specific complexes has often centered on their synthesis and electrical properties.

Lead (Pb): The reaction of lead(II) acetate (B1210297) with this compound in ethylenediamine (B42938) results in the formation of a three-dimensional metal-organic framework (MOF) with the formula [Pb₂(S₂C₆H₂S₂)(en)]n. nih.govlew.ro The structure of this bright yellow, air-stable solid has been determined by synchrotron X-ray powder diffraction. nih.gov Despite its organized polymeric structure, electrical conductivity measurements on pressed pellets of this material indicate it is an insulator, with conductivity values below 10⁻¹² S cm⁻¹. nih.govacs.org Earlier studies also reported the preparation of polymeric lead complexes with BTT. dtic.mil

Silver (Ag): Polymeric coordination compounds of silver with 1,2,4,5-benzenetetrathiolate have been synthesized. dtic.mil These hybrid networks are reported to be semiconducting materials. rsc.org However, they are generally non-crystalline, which has made detailed structural characterization challenging. rsc.org The electrical resistivity of the silver-BTT polymer has been noted in comparative studies of polythiol complexes. dtic.mil While the specific coordination environment around the Ag(I) centers in the BTT polymer is not fully detailed, the chemistry of Ag(I)-thiolate coordination polymers is extensive, often featuring linear or distorted tetrahedral geometries with bridging thiolate ligands creating 1D, 2D, or 3D networks. xmu.edu.cn

Mercury (Hg): Similar to lead and silver, mercury has been used to synthesize polymeric coordination compounds with this compound. dtic.mil These materials are part of a broader class of metal mercaptides investigated for their semiconducting properties. A 1977 study reported the preparation of polymers containing Pb, Ag, Hg, and Ni with ligands like 1,4-dimercaptobenzene and this compound, noting that the electrical resistivities of the 1,4-dimercaptobenzene polymers decreased in the order of Cu > Ag > Ni > Hg > Pb. dtic.mil

The following table summarizes the known complexes of this compound with these metals.

| Metal | Compound Formula/Type | Properties & Characteristics | Citations |

| Lead (Pb) | [Pb₂(S₂C₆H₂S₂)(en)]n | 3D Metal-Organic Framework; Insulator (<10⁻¹² S cm⁻¹) | nih.govlew.roacs.org |

| Polymeric | Mentioned in early studies of electrical properties. | dtic.mil | |

| Silver (Ag) | Polymeric | Semiconducting; non-crystalline. | dtic.milrsc.org |

| Mercury (Hg) | Polymeric | Mentioned in early studies of electrical properties. | dtic.mil |

Electron Transfer and Redox Activity in Coordination Compounds

The 1,2,4,5-benzenetetrathiolate ligand is not an inert scaffold; its aromatic, sulfur-rich structure is redox-active, meaning it can directly participate in electron transfer processes within a coordination compound. This activity is crucial to the electronic properties of its metal complexes.

Spectroelectrochemical studies have provided experimental evidence for the ligand's redox activity, confirming that BTT-based metal complexes can undergo chemically reversible oxidation and reduction events. This reversibility is a key property for applications in electrochemical sensing and molecular electronics.

Key research findings on the redox activity of BTT complexes include:

Dinuclear Nickel Complexes: A dinuclear nickel complex bridged by a single 1,2,4,5-benzenetetrathiolate ligand, [(dcpe)Ni(S₂C₆H₂S₂)Ni(dcpe)], was shown to undergo two distinct and reversible one-electron oxidations. These redox events are attributed to the tetrathioarene bridge rather than the metal centers, with a potential separation of ΔE₁/₂ = 0.66 V between the two processes. This demonstrates the ligand's ability to exist in multiple stable oxidized states.

Diiron "Electron-Sink" Complexes: Diiron dithiolate complexes, where two Fe₂(CO)₆ units are linked by a 1,2,4,5-benzenetetrathiolate bridge, exhibit significant electron-sink capabilities. Under cathodic conditions, these complexes can reversibly accept up to four electrons, forming stable polyanionic species. dtic.mil This highlights the capacity of the BTT core to delocalize and stabilize additional charge.

The table below details the electrochemical properties of selected redox-active BTT complexes.

| Complex | Redox Process | Key Findings | Citations |

| [(dcpe)Ni(S₂C₆H₂S₂)Ni(dcpe)] | Two reversible one-electron oxidations | Redox events centered on the BTT ligand; ΔE₁/₂ = 0.66 V. | |

| [Fe₂(CO)₆]₂ (μ-S₄C₆H₂) | Four-electron reduction | Acts as an electron sink, forming a stable 4- anion. | dtic.mil |

Applications of 1,2,4,5 Benzenetetrathiol in Advanced Materials Development

Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. berkeley.eduwikipedia.org The selection of the organic linker is crucial in determining the structure, porosity, and ultimately the function of the resulting MOF.

1,2,4,5-Benzenetetrathiol serves as an effective organic linker in the construction of MOFs due to its multiple thiol functional groups. These thiol groups can readily coordinate with various metal centers, forming robust and extended network structures. researchgate.netacs.org For instance, research has demonstrated the synthesis of a three-dimensional MOF where lead (Pb) metal centers are connected by 1,2,4,5-benzenetetrathiolate units. acs.org The symmetrical arrangement of the four thiol groups on the benzene (B151609) ring allows for the formation of well-defined, periodic structures, a key characteristic of MOFs. researchgate.net The use of such sulfur-rich linkers is a significant area of interest for creating MOFs with unique electronic and catalytic properties. acs.org

The design of MOFs with specific topologies and desired levels of porosity relies on the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks (metal nodes and organic linkers) into predetermined network structures. berkeley.eduberkeley.edu The geometry and connectivity of the organic linker are fundamental to this design process.

The structure of this compound, with its four points of connection, allows for the creation of intricate and highly connected network topologies. researchgate.net The resulting frameworks can exhibit significant porosity, which is essential for applications such as gas storage and separation. nih.gov The precise control over the linking of this compound with metal centers enables the rational design of MOFs with tailored pore sizes and shapes. This tailored porosity is critical for selective molecular adsorption and catalysis. The inherent properties of the benzenetetrathiol linker, such as its electronic characteristics and potential for post-synthetic modification, further expand the possibilities for designing functional MOFs.

A comparative example is the use of 1,2,4,5-benzenetetracarboxylate as a linker, which also has four connection points. In one study, it was used with cobalt(II) and 4,4′-bipyridine to create pillared-layer MOFs with a Brunauer–Emmett–Teller (BET) surface area of 596 m²/g, demonstrating significant hydrogen adsorption. rsc.org This highlights how tetratopic linkers, whether thiol- or carboxylate-based, are instrumental in building porous 3D frameworks.

Table 1: Examples of MOFs constructed with tetratopic linkers

| MOF System | Metal Ion | Organic Linker | Key Structural Feature | Reported Property |

|---|---|---|---|---|

| [Pb2(S2C6H2S2)(en)]n | Lead (Pb) | This compound | 3D Framework | Insulating behavior acs.org |

| [Co2(btec)(bipy)2(DMF)]·DMF·3H2O | Cobalt (Co) | 1,2,4,5-Benzenetetracarboxylate | 3D Pillared-layer | BET surface area: 596 m²/g, H2 uptake: 1.1 wt% rsc.org |

Role as a Primary Organic Linker in MOF Construction

Covalent Organic Frameworks (COFs) Synthesis

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers formed from the covalent bonding of organic building blocks. tcichemicals.com Unlike MOFs, COFs are entirely composed of light elements, offering high thermal and chemical stability.

This compound is a valuable linker in the synthesis of COFs, particularly for creating frameworks with unique electronic and structural properties. The thiol groups can participate in various covalent bond-forming reactions to construct robust, porous architectures. A notable example is the synthesis of a two-dimensional dithiine-linked phthalocyaninato cobalt (CoPc)-based COF, named CoPc-S-COF. researchgate.netwilddata.cn This COF was synthesized through the reaction of hexadecafluorophthalocyaninato cobalt(II) with this compound. researchgate.netwilddata.cn The incorporation of sulfur atoms from the benzenetetrathiol linker into the COF structure leads to an undulated layered arrangement and influences the electronic properties of the framework. researchgate.netwilddata.cn

While not directly synthesized from this compound, the development of thiol-decorated COFs highlights the importance of the thiol functional group in this class of materials. For instance, a thiol-decorated COF, designated as SH-COF-2, was synthesized via the condensation reaction between 2,5-diaminobenzene-1,4-dithiol (B96872) and 1,2,4,5-tetrakis-(4-formylphenyl)benzene. rsc.orgossila.com This demonstrates a strategy to incorporate thiol groups into a COF structure, imparting specific functionalities. rsc.org These thiol-functionalized COFs can exhibit enhanced performance in applications such as supercapacitors and heterogeneous catalysis due to the redox-active nature of the thiol groups. rsc.org Other research has also focused on creating thiol-modified COFs through post-synthetic modification for applications like mercury removal from water. sciopen.comnih.gov

Porphyrin-based COFs are a subclass of COFs that incorporate porphyrin macrocycles into their structure, making them highly promising for applications in photocatalysis and optoelectronics. mdpi.comencyclopedia.pubresearchgate.net The versatile reactivity of this compound allows for its incorporation into such complex architectures.

A key example is the synthesis of CoPc-S-COF, where a phthalocyanine (B1677752) (a structural analog of porphyrin) is linked with this compound. researchgate.netwilddata.cn The introduction of the dithiine linkages derived from benzenetetrathiol creates an undulated, layered structure. researchgate.net This structural feature, along with the electronic effects of the sulfur atoms, can enhance the catalytic performance of the porphyrin-like centers. researchgate.netresearchgate.net The design of such COFs, where a functional unit like a porphyrin or phthalocyanine is combined with a specific linker like this compound, is a powerful strategy for developing materials with tailored properties for specific applications, such as the electrochemical production of hydrogen peroxide. researchgate.net

Table 2: Research Findings on COFs Utilizing Thiol-Containing Linkers

| COF Name | Linkers | Key Finding | Potential Application |

|---|---|---|---|

| CoPc-S-COF | This compound, Hexadecafluorophthalocyaninato cobalt(II) | Dithiine-linked framework with undulated layers and increased electron density at the Co center. researchgate.netwilddata.cn | H2O2 electroproduction researchgate.net |

| SH-COF-2 | 2,5-Diaminobenzene-1,4-dithiol, 1,2,4,5-Tetrakis-(4-formylphenyl)benzene | Thiol-decorated COF with high surface area and enhanced electrochemical performance. rsc.orgossila.com | Supercapacitors, Heterogeneous catalysis rsc.org |

Influence of Sulfur Linkages on COF Properties

The integration of this compound (BTT) as a building block in covalent organic frameworks (COFs) introduces dithiine (C-S-C) linkages that significantly influence the material's structural and electronic properties. nih.gov The sulfur atoms, with their large atomic radius and lone pairs of electrons, are fundamental to these effects. nih.gov

From an electronic standpoint, the sulfur linkages modulate the properties of the COF. The low electronegativity of sulfur atoms and the presence of vacant d-orbitals provide a pathway for electronic conjugation modulation. researchgate.net The sulfur lone pair electrons can partially delocalize over the aromatic backbone of the framework, which can decrease the material's band gap and promote redox activity. In dithiine-linked COFs constructed with metallophthalocyanine nodes, the sulfur atoms have an electron-donating effect. This increases the electron density on the metal centers, a property that can be harnessed to activate or deactivate specific catalytic pathways. nih.gov For instance, in a cobalt phthalocyanine-based COF (CoPc-S-COF) synthesized with BTT, the increased electron density on the cobalt center activates the 2e⁻ oxygen reduction reaction (2e⁻ ORR) while deactivating the decomposition of the H₂O₂ product, leading to highly selective and stable hydrogen peroxide production. nih.gov Similarly, dithiine-linked COFs have demonstrated enhanced capabilities for CO₂ adsorption and electrocatalytic reduction. researchgate.net

The table below summarizes the properties of a dithiine-linked COF derived from this compound compared to a dioxin-linked analogue.

| Property | CoPc-S-COF (Dithiine-linked) | CoPc-O-COF (Dioxin-linked) | Reference |

| Linker Monomer | This compound (BTT) | 1,2,4,5-Tetrahydroxybenzene (THB) | nih.gov |

| Linkage Type | Dithiine (C-S-C) | Dioxin (C-O-C) | nih.gov |

| Layer Structure | Undulated | Planar | nih.gov |

| Electronic Effect of Linkage | Electron-donating | Not specified | nih.gov |

| H₂O₂ Selectivity | >95% | Not specified | nih.gov |

Conductive Polymers and Nanomaterials

This compound is a key precursor in the development of various conductive polymers and nanomaterials due to its ability to form stable, extended conjugated systems when complexed with metal ions or polymerized into specific architectures. rsc.orgresearchgate.net These materials often exhibit semiconducting properties, making them promising for applications in electronics. rsc.orgresearchgate.net

Synthesis of Semiconducting Coordination Polymers

Coordination polymers synthesized from 1,2,4,5-benzenetetrathiolate (btt) and transition metal ions are a significant class of semiconducting materials. rsc.org Research has demonstrated the formation of hybrid networks with metals such as Fe²⁺, Ni²⁺, and Cu²⁺ that exhibit semiconducting behavior, although these initial materials were often amorphous and not fully structurally characterized. rsc.org

A prominent example is the polymer formed between this compound and nickel(II) ions, which creates a π-conjugated structure featuring the nickel bis(dithiolene) motif. researchgate.net This material, poly(nickel-benzene-1,2,4,5-tetrathiolate) or poly(Ni-btt), is recognized as a promising p-type thermoelectric material. researchgate.net The coordination between the tetrathiolate ligand and the Ni(II) center results in a square planar geometry that facilitates long-range electron delocalization through π-d hybridization, which is crucial for its electrical properties. researchgate.net

A successful method for creating these polymers is a liquid-liquid interfacial synthesis, where an aqueous solution of nickel(II) ions is layered with an organic solution containing this compound. This technique produces a thin, black film of the coordination polymer. researchgate.net While X-ray amorphous, these films have been shown by scanning tunneling microscopy to align in regular, ordered secondary structures on substrates like highly oriented pyrolytic graphite. researchgate.net Early research into such coordination polymers reported that the nickel complex of this compound was one of the most highly conducting coordination polymers known at the time, with a specific resistivity of 5 ohm cm. dtic.mil

The table below presents electrical resistivity data for early coordination polymers synthesized from 1,2,4,5-benzenetrithiol and this compound with various metals.

| Ligand | Metal | Specific Resistivity (ohm cm) at 25°C | Reference |

| 1,2,4-Benzenetrithiol | Cu(I) | 10¹⁰ | dtic.mil |

| 1,2,4-Benzenetrithiol | Ni(II) | 10³ | dtic.mil |

| 1,2,4-Benzenetrithiol | Co(II) | 10¹⁰ | dtic.mil |

| 1,2,4-Benzenetrithiol | Fe(II), Fe(III) | 10⁸ | dtic.mil |

| This compound | Ni(II) | 5 | dtic.mil |

| This compound | Co(II) | 10⁷ | dtic.mil |

| This compound | Fe(II), Fe(III) | 10⁵ | dtic.mil |

Fabrication of π-Conjugated Polymeric Films

The fabrication of this compound-based materials into thin films is critical for their implementation in electronic devices. nih.govmdpi.com Two primary methods have been explored: liquid-liquid interfacial reactions and electropolymerization.

As mentioned previously, the liquid-liquid interfacial reaction between this compound and nickel(II) ions yields a thin film of a π-conjugated coordination polymer. researchgate.net This method allows for the formation of one-dimensional polymer chains that can subsequently align into ordered two-dimensional sheet-like structures, a crucial feature for predictable electronic behavior. researchgate.net

A more direct approach to film fabrication is electropolymerization. nih.govnih.govresearchgate.net This technique has been used to create thin films of π-conjugated microporous polymers (CMPs) from thiophene-based monomers derived from BTT. nih.gov The process involves cyclic voltammetry (CV) scanning, where the polymerization occurs exclusively at the solution-electrode interface, allowing for the deposition of high-quality, uniform films on various electrode substrates with controllable thickness. nih.gov

For example, a CMP film based on a BTT derivative (BTT-CMP) was synthesized via electropolymerization and exhibited a porous structure with a calculated pore size of 1.51 nm. nih.gov The optical band gap of the BTT-CMP film was estimated to be 1.91 eV from its electronic absorption spectrum. nih.gov These semiconducting films have proven to be outstanding hole conductors and, when their pores are filled with an electron acceptor like fullerene (C₆₀), they can function as highly efficient photoactive layers in solar cells. nih.gov

The table below details the properties and performance of a solar cell fabricated using a BTT-derived conjugated microporous polymer film.

| Film Type | Pore Size (nm) | Pore Volume (cm³ g⁻¹) | Optical Band Gap (eV) | Solar Cell PCE (%) | Reference |

| BTT-CMP | 1.51 | 0.65 | 1.91 | 3.51 | nih.gov |

Other Polymeric and Network Structures

Cross-linked Polymer Networks

The four reactive thiol groups on this compound make it an excellent candidate for forming highly cross-linked polymer networks. cymitquimica.com Its structure allows it to act as a "four-point junction" in polymerization reactions. mit.eduresearchgate.net

One pathway to these networks is through dynamic nucleophilic aromatic substitution (SₙAr) reactions. mit.eduresearchgate.netresearchgate.net When this compound is reacted with polyfluorinated aromatic compounds, such as hexafluorobenzene (B1203771), it can form porous polymer networks. mit.eduresearchgate.netnih.gov This chemistry, which is self-correcting under thermodynamic control, leads to the formation of redox-active thianthrene (B1682798) units within the polymer structure. mit.eduresearchgate.net The resulting porous polymer networks have demonstrated high Brunauer–Emmett–Teller (BET) surface areas, reaching up to 813 m² g⁻¹. mit.eduresearchgate.net The rigidity of the ladder-like structures formed, combined with the non-planar nature of the thianthrene units, contributes to the intrinsic porosity of these materials. researchgate.net

Another mechanism for forming cross-linked networks involves the reactivity of the thiol groups themselves, which can participate in thiol-disulfide exchange or be oxidized to form disulfide bonds (C-S-S-C). cymitquimica.comnih.gov This process can create covalent cross-links between polymer chains, transforming a collection of individual chains into a robust, three-dimensional network. cymitquimica.com

Polysulfide Polymers

Based on the conducted research, no literature was found that describes the synthesis of polysulfide polymers using this compound as a direct monomer or precursor.

Poly-arylthioethers via Metathesis

A promising route for the synthesis of advanced porous materials is the use of metathesis reactions to form poly(aryl thioether)s. While traditional methods for synthesizing materials like poly(phenylene sulfide) (PPS) require harsh conditions, newer methods aim for milder, more controlled polymerization. acs.orgchemrxiv.org

Recent research has focused on transition-metal-catalyzed C–S/C–S single-bond metathesis reactions. nih.govd-nb.info These reactions offer a reversible pathway to synthesize thioether-containing molecules and polymers. nih.govd-nb.info Although the synthesis of thianthrene-based 2D polymers using dynamic nucleophilic aromatic substitution (SNAᵣ) reactions of thiocatechols like this compound with perfluorinated aromatic compounds has been reported, this method is limited to specific monomers. acs.orgchemrxiv.orgnih.gov

The development of a palladium-catalyzed C–S/C–S metathesis method provides a more versatile approach to creating porous poly(aryl thioether)s. acs.orgnih.govresearchgate.net This method allows for the synthesis of robust materials with high thermal and chemical resistance, analogous to commercial PPS. acs.org The reversibility of the metathesis reaction is key to obtaining high-quality, low-defect polymers. researchgate.net A nickel-catalyzed version of this aryl thioether metathesis has also been developed, offering a more sustainable alternative to palladium. d-nb.info

Below is a table summarizing research findings related to the synthesis of poly(aryl thioether)s, including those using metathesis and related dynamic reactions.

| Polymer Synthesis Method | Monomers | Catalyst/Conditions | Key Findings | Reference(s) |

| Dynamic SNAr Reaction | This compound, Hexafluorobenzene/Octafluoronaphthalene (B166452) | Base-catalyzed | Synthesis of thianthrene-based 2D polymers with high surface area and redox properties. Method is limited to specific monomers. | acs.orgchemrxiv.orgnih.govresearchgate.net |

| Pd-Catalyzed C–S/C–S Metathesis | Various thiols and aryl thioethers | Pd catalyst | Mild, modular synthesis of porous poly(aryl thioether)s with high chemical and thermal stability. Polymers are recyclable. | acs.orgnih.govresearchgate.net |

| Ni-Catalyzed Aryl Thioether Metathesis | Various thiols and aryl thioethers | Ni catalyst with dcype ligand | Sustainable alternative to Pd-catalysis. Enables ring-closing metathesis for macrocycle synthesis. | d-nb.info |

Computational and Theoretical Investigations of 1,2,4,5 Benzenetetrathiol Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. wikipedia.org It is widely employed to predict various molecular properties, including the binding energies between ligands and metals, the characteristics of molecular orbitals, and the nature of charge transfer within molecules. irjweb.comscirp.org

Prediction of Ligand-Metal Binding Energies

DFT calculations are instrumental in predicting the binding energies between 1,2,4,5-benzenetetrathiol and various metal ions. These calculations help in understanding the coordination behavior of the ligand when forming metal-organic frameworks (MOFs). For instance, DFT can be used to optimize the binding energies between this compound and metals like nickel (Ni) and copper (Cu), providing insights into the stability and topology of the resulting MOFs.

The thiol groups of this compound are the primary sites for binding with metal ions. Quantum chemical calculations, including the determination of binding enthalpy and energy, are used to quantify the strength of these interactions. mdpi.com Studies have shown that for ligands with different donor atoms, the binding strength with metal cations can be effectively evaluated. mdpi.com For example, research on various ligands has demonstrated that the binding strength with trivalent metal ions is generally higher than with divalent metal ions. mdpi.com In the context of this compound, DFT can elucidate the specific binding characteristics with different metal ions, which is crucial for the rational design of materials with desired properties.

| Metal Ion | Predicted Binding Behavior with this compound (Qualitative) | Relevance |

|---|---|---|

| Nickel (Ni) | Forms stable complexes. | Catalysis and materials science. |

| Copper (Cu) | Forms stable complexes. | Catalysis and materials science. |

| Iron (Fe) | Forms stable complexes due to its four thiol donors. | Catalysis and materials science. |

Analysis of Molecular Orbitals (HOMO, LUMO, HOMO-1)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. irjweb.comscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive. scirp.org

For this compound and its derivatives, DFT calculations are used to determine the energies of HOMO, LUMO, and other orbitals like HOMO-1. irjweb.comscirp.org In transition metal complexes involving dithiolene ligands, which are structurally related to this compound, the p-orbitals of the sulfur atoms overlap with the d-orbitals of the metal atom, creating a π-conjugated system. researchgate.net This conjugation leads to unique electronic and magnetic properties. researchgate.net The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO is associated with its electron-accepting ability. The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net

| Molecular Orbital | Significance | Information Derived from DFT |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Corresponds to the ionization potential and represents the ability to donate an electron. scirp.org | Energy level, electron density distribution. irjweb.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | Corresponds to the electron affinity and represents the ability to accept an electron. scirp.org | Energy level, electron density distribution. irjweb.com |

| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. irjweb.comscirp.org | Energy difference (ΔE). irjweb.com |

| HOMO-1 | Represents a lower-energy occupied molecular orbital that can also participate in electronic transitions. | Energy level and contribution to electronic properties. |

Electron Density Mapping and Charge Transfer Phenomena

Electron density mapping, derived from DFT calculations, provides a visual representation of how electrons are distributed within a molecule. researchgate.net This is crucial for understanding chemical bonding and intermolecular interactions. By analyzing the electron density, one can identify regions of high and low electron concentration, which correspond to nucleophilic and electrophilic centers, respectively. irjweb.com

Charge transfer is a fundamental process in many chemical and physical phenomena. DFT is employed to study charge transfer between different parts of a molecule or between interacting molecules. arxiv.org For instance, in a donor-acceptor complex involving a derivative of this compound, DFT calculations predicted a significant charge transfer from the sulfur lone pair donor to the bromine acceptor. rsc.org This charge transfer is structurally recognizable and leads to changes in bond lengths. rsc.org The analysis of charge density maps can reveal the pathways and extent of electron redistribution upon complex formation or electronic excitation, providing insights into the material's conductive and optical properties. researchgate.net

Periodic Boundary Simulations for Extended Frameworks

Periodic boundary conditions (PBC) are a computational technique used to simulate a large, infinite system by modeling a small, repeating unit cell. researchgate.net This approach is particularly useful for studying the properties of extended structures like metal-organic frameworks (MOFs), as it eliminates surface effects that would be present in a finite model. researchgate.netnih.gov

In the context of materials based on this compound, periodic boundary simulations can be used to model the bulk properties of MOFs. These simulations allow for the evaluation of properties such as porosity, guest-molecule interactions, and structural transitions. nih.gov By applying PBC, researchers can investigate how the framework behaves under different conditions, such as pressure or the adsorption of guest molecules, providing insights into the material's potential for applications like gas storage and separation. nih.gov For example, molecular dynamics simulations using PBC can be employed to study the structural phase transitions in flexible MOFs, which are characterized by significant changes in pore volume. nih.gov

Machine Learning Approaches for Materials Design

Machine learning (ML) is increasingly being used in materials science to accelerate the discovery and design of new materials. mdpi.comresearchgate.net By training models on existing materials data, ML algorithms can predict the properties of novel materials and suggest promising candidates for synthesis. nist.gov

In the field of MOFs, which can be constructed using this compound as a ligand, ML can be a powerful tool. ML models can be trained on large databases of existing MOFs to learn the relationships between their structure and properties. researchgate.net This allows for the high-throughput virtual screening of potential new MOFs with desired characteristics, such as high porosity or specific catalytic activity. arxiv.org The integration of ML with computational chemistry methods like DFT can create a powerful workflow for materials design, where ML is used to rapidly screen a vast chemical space, and DFT is used to perform more detailed and accurate calculations on the most promising candidates. arxiv.orgneurips.cc

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions. smu.edu By calculating the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. masterorganicchemistry.comlibretexts.org

For reactions involving this compound, such as its synthesis or its participation in the formation of larger structures, computational methods can be used to explore the reaction pathways. For example, in the synthesis of 1,2,4-triazoles, computational studies were performed to elucidate the reaction mechanism, which involved the formation of a triplet species and subsequent addition and cycloaddition reactions. nih.gov Similarly, computational analysis can be applied to understand the mechanism of electrophilic aromatic substitution on the benzene (B151609) ring of this compound or the oxidation of its thiol groups. masterorganicchemistry.com These studies provide fundamental insights that can be used to optimize reaction conditions and design more efficient synthetic routes. smu.edu

Thermodynamic Stability and Kinetic Selectivity Analysis

The formation of complex structures from this compound is significantly influenced by the principles of thermodynamic versus kinetic control. wikipedia.orglibretexts.org These principles dictate the final product composition in reactions where competing pathways can lead to different outcomes based on the reaction conditions. wikipedia.org Whether a reaction is under kinetic or thermodynamic control is crucial in the synthesis of materials like coordination polymers, where specific, ordered structures are desired. researchgate.netresearchgate.netpressbooks.pub

Thermodynamic vs. Kinetic Product Formation

In the context of reactions involving this compound, the distinction between kinetic and thermodynamic products is paramount. A kinetic product is one that forms the fastest, typically because its formation pathway has a lower activation energy. wikipedia.orglibretexts.org Conversely, a thermodynamic product is the most stable product, and its prevalence is favored under conditions that allow for reversibility and equilibrium, such as higher temperatures. libretexts.orgmasterorganicchemistry.com

Computational studies and experimental observations have shown that different products can be selectively obtained by tuning reaction conditions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, this compound can react with various fluoroaromatics. Under thermodynamic control, these reactions yield highly ordered, stable structures like ladder macrocycles and porous polymer networks. researchgate.netresearchgate.net In contrast, kinetic control leads to the formation of other, less-ordered connections. researchgate.netresearchgate.net

The following table summarizes the general differences between thermodynamically and kinetically controlled syntheses using this compound.

| Feature | Kinetic Control | Thermodynamic Control |

| Reaction Conditions | Lower temperatures, irreversible conditions. libretexts.org | Higher temperatures, reversible conditions. libretexts.orglibretexts.org |

| Governing Factor | Rate of reaction (lowest activation energy). wikipedia.org | Product stability (lowest Gibbs free energy). wikipedia.org |

| Resulting Products | Often less stable, amorphous, or kinetically trapped structures. researchgate.net | Most stable, often crystalline and porous structures. researchgate.net |

| Example Reaction | Irreversible polycondensation. | Reversible SNAr or C-S/C-S metathesis. researchgate.netresearchgate.net |

This table provides a generalized comparison based on principles of kinetic and thermodynamic control in chemical reactions.

Thermodynamic Stability of Resulting Systems

The thermodynamic stability of materials derived from this compound is a key focus of computational and theoretical investigations. The inherent structure of the tetrathiol ligand, with its four thiol groups on a benzene ring, allows for the formation of stable, extended networks through coordination with metal ions. researchgate.net

The stability of these coordination polymers is also influenced by the nature of the metal ion and the delocalization of charge across the network. For instance, singly oxidized Pt(II)-containing complexes exhibit thermodynamic stability that is correlated to charge delocalization effects. researchgate.net

Kinetic Selectivity and Pathway Analysis

Kinetic selectivity refers to the preferential formation of a specific product due to a lower activation energy barrier, even if it is not the most thermodynamically stable outcome. wikipedia.org Computational chemistry provides powerful tools to analyze reaction pathways and understand the origins of kinetic selectivity. smu.edu By mapping the potential energy surface of a reaction, researchers can identify the transition states and calculate the activation energies for competing pathways.

In the synthesis of polymers from this compound, kinetic control can lead to the formation of amorphous, interlinked materials. This is often the case in irreversible reactions where, once bonds are formed, the system becomes trapped in a local energy minimum. This kinetically controlled product may lack the desired properties, such as porosity, that are present in the thermodynamically favored crystalline structure.

Computational models can predict which reaction conditions will favor kinetic versus thermodynamic products. For example, simulations can show how the choice of solvent, temperature, or the use of sterically demanding reagents can influence which reaction pathway is more accessible, thereby controlling the selectivity of the synthesis. wikipedia.org

The following table presents theoretical data on the molecular orbitals of this compound, which is fundamental to understanding its reactivity and participation in both kinetically and thermodynamically controlled reactions.

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -6.3 |

| HOMO | -6.1 |

| LUMO | -1.5 |

| LUMO+1 | -0.8 |

Data sourced from computational studies on tetrathiol ligands. The vacuum level is set to 0 eV. HOMO stands for Highest Occupied Molecular Orbital, and LUMO for Lowest Unoccupied Molecular Orbital.

Understanding the interplay between thermodynamic stability and kinetic selectivity is crucial for designing and synthesizing novel materials from this compound with tailored properties.

Spectroscopic and Structural Characterization of 1,2,4,5 Benzenetetrathiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. For 1,2,4,5-benzenetetrathiol, one would expect to observe signals for the two aromatic protons and the four thiol protons. The aromatic protons are chemically equivalent and would appear as a singlet. The thiol protons would also likely appear as a singlet, though its chemical shift could be sensitive to concentration, solvent, and temperature due to hydrogen bonding.

¹³C NMR spectroscopy reveals the carbon framework of the molecule. For this compound, two distinct signals would be anticipated in the aromatic region: one for the two carbons bonded to hydrogen and another for the four carbons bonded to the thiol groups.

In derivatives, such as metal complexes of 1,2,4,5-benzenetetrathiolate, the NMR spectra would be more complex. For instance, in di- and trimetallic Group 10 metal complexes, the coordination of the metal to the sulfur atoms would influence the electronic environment of the entire ligand, leading to shifts in the ¹H and ¹³C signals of the benzene (B151609) ring. researchgate.net The presence of other ligands, like phosphines, would introduce additional signals and couplings, further complicating the spectra but also providing valuable structural information. researchgate.net

For comparison, the related compound 1,2,4,5-tetramethylbenzene (B166113) shows a singlet for the aromatic protons at approximately 6.9 ppm and a singlet for the methyl protons at around 2.2 ppm in its ¹H NMR spectrum. chemicalbook.com Its ¹³C NMR spectrum displays a signal for the aromatic carbons attached to methyl groups at about 134 ppm and a signal for the aromatic carbons attached to hydrogens at around 130 ppm, with the methyl carbons appearing near 19 ppm. chemicalbook.com

Table 1: Predicted and Comparative NMR Data

| Compound | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| This compound | ¹H (Aromatic) | Singlet | Two equivalent protons. |

| ¹H (Thiol) | Variable | Dependent on conditions. | |

| ¹³C (C-H) | Aromatic Region | Two equivalent carbons. | |

| ¹³C (C-S) | Aromatic Region | Four equivalent carbons. | |

| 1,2,4,5-Tetramethylbenzene | ¹H (Aromatic) | ~6.9 | Two equivalent protons. chemicalbook.com |

| ¹H (Methyl) | ~2.2 | Twelve equivalent protons. chemicalbook.com | |

| ¹³C (C-CH₃) | ~134 | Four equivalent carbons. chemicalbook.com | |

| ¹³C (C-H) | ~130 | Two equivalent carbons. chemicalbook.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₆S₄), the calculated molecular weight is approximately 206.37 g/mol . molbase.com

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing organometallic complexes and other non-volatile compounds. wiley-vch.de It has been employed to characterize di- and trimetallic Group 10 metal complexes incorporating the 1,2,4,5-benzenetetrathiolate ligand. researchgate.net This technique allows for the determination of the mass-to-charge ratio of the intact complex ions, confirming their composition and structure.